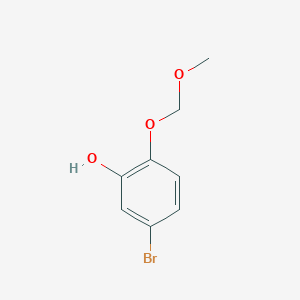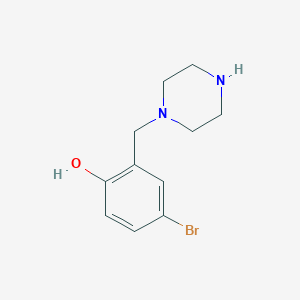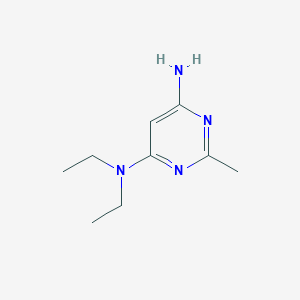
N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-O-TBDMS-N4-Benzoyl-2-deoxycytidine is a modified nucleoside that can be used in the synthesis of deoxyribonucleic acid or nucleic acid . This compound is characterized by its unique structure, which includes a benzoyl group at the N4 position and a tert-butyldimethylsilyl (TBDMS) group at the 5-O position of the 2-deoxycytidine molecule .
Mechanism of Action
Target of Action
The primary target of N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine is the DNA synthesis process in cells . The compound integrates itself into the DNA strands, thereby interrupting the replication of these strands .
Mode of Action
This compound acts by inhibiting DNA synthesis . It integrates itself into the DNA strands during replication, leading to premature chain termination . This interruption in the replication process is the primary mode of action of this compound .
Biochemical Pathways
The biochemical pathway affected by this compound is the DNA synthesis pathway . By integrating itself into the DNA strands, it interrupts the replication process, leading to premature chain termination . The downstream effects of this interruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Its ability to integrate into dna strands suggests that it may have good cellular uptake and bioavailability .
Result of Action
The result of the action of this compound is the inhibition of DNA synthesis, leading to premature chain termination . This can result in cell death, particularly in rapidly dividing cells such as cancer cells .
Action Environment
Biochemical Analysis
Biochemical Properties
N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine plays a crucial role in biochemical reactions, particularly in the inhibition of DNA synthesis. It interacts with various enzymes and proteins involved in DNA replication and repair. One of the primary enzymes it interacts with is DNA polymerase, where it acts as a chain terminator, preventing the elongation of the DNA strand. Additionally, it has been shown to interact with thymidine kinase, an enzyme involved in the phosphorylation of nucleosides, which is essential for their incorporation into DNA. These interactions highlight the compound’s potential as an antiviral and anticancer agent .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, by disrupting DNA synthesis and triggering DNA damage response pathways. This compound also influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. For instance, it can activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, this compound has been shown to affect gene expression by inhibiting the transcription of genes involved in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves its incorporation into the DNA strand during replication. Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA strand. This inhibition of DNA synthesis leads to the accumulation of DNA damage and activation of DNA damage response pathways. Additionally, this compound can inhibit the activity of DNA polymerase and thymidine kinase, further disrupting DNA replication and repair processes. These molecular interactions contribute to its antiviral and anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its efficacy can decrease over extended periods due to degradation. In in vitro studies, the compound has shown sustained activity over several hours, leading to significant inhibition of DNA synthesis and induction of apoptosis in cancer cells. Long-term effects observed in in vivo studies include reduced tumor growth and increased survival rates in animal models treated with this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as bone marrow suppression and gastrointestinal toxicity have been observed. These findings suggest that there is a threshold dose above which the adverse effects outweigh the therapeutic benefits. Careful dosage optimization is therefore essential to maximize the efficacy and minimize the toxicity of this compound in clinical applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to nucleoside metabolism. The compound is phosphorylated by thymidine kinase to form its active triphosphate form, which can be incorporated into DNA. This phosphorylation step is crucial for its antiviral and anticancer activity. Additionally, this compound can affect metabolic flux by altering the levels of nucleotides and other metabolites involved in DNA synthesis and repair .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by nucleoside transporters. These transporters facilitate the uptake of the compound into cells, where it can exert its effects on DNA synthesis and repair. Once inside the cell, this compound is distributed throughout the cytoplasm and nucleus, where it can be incorporated into DNA. The compound’s localization and accumulation within specific cellular compartments are influenced by its interactions with binding proteins and other biomolecules .
Subcellular Localization
This compound is primarily localized in the nucleus, where it exerts its effects on DNA synthesis and repair. The compound’s subcellular localization is directed by targeting signals and post-translational modifications that facilitate its transport into the nucleus. Once inside the nucleus, this compound can interact with DNA polymerase and other enzymes involved in DNA replication and repair, leading to the inhibition of these processes and the induction of DNA damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine typically involves the protection of the hydroxyl and amino groups of 2-deoxycytidine. The TBDMS group is introduced to the 5-O position using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole . The N4 position is then benzoylated using benzoyl chloride in the presence of a base like pyridine .
Industrial Production Methods
While specific industrial production methods for 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-O-TBDMS-N4-Benzoyl-2-deoxycytidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: The TBDMS and benzoyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
5-O-TBDMS-N4-Benzoyl-2-deoxycytidine has several scientific research applications, including:
Chemistry: Used in the synthesis of modified nucleic acids and as a building block for more complex molecules
Biology: Employed in studies involving DNA and RNA synthesis, as well as in the investigation of nucleic acid interactions
Medicine: Potential applications in the development of antiviral and anticancer therapies
Industry: Utilized in the production of nucleic acid-based products and as a research tool in various industrial applications
Comparison with Similar Compounds
Similar Compounds
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine: Another modified nucleoside used in nucleic acid synthesis.
N4-Benzoyl-2’-deoxycytidine: Lacks the TBDMS group but has similar applications in nucleic acid research.
Uniqueness
5-O-TBDMS-N4-Benzoyl-2-deoxycytidine is unique due to the presence of both the TBDMS and benzoyl groups, which provide distinct steric and electronic properties. These modifications can enhance the stability and reactivity of the nucleoside, making it valuable for specific research applications .
Properties
CAS No. |
51549-36-1 |
|---|---|
Molecular Formula |
C22H31N3O5Si |
Molecular Weight |
445.6 g/mol |
IUPAC Name |
N-[1-[(2R,4R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C22H31N3O5Si/c1-22(2,3)31(4,5)29-14-17-16(26)13-19(30-17)25-12-11-18(24-21(25)28)23-20(27)15-9-7-6-8-10-15/h6-12,16-17,19,26H,13-14H2,1-5H3,(H,23,24,27,28)/t16-,17?,19-/m1/s1 |
InChI Key |
CCPOWNJNXQQIFV-IRQCGSAXSA-N |
SMILES |
CC(C)(C)OCC1C(CC(O1)(N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)[SiH](C)C)O |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCC1[C@@H](C[C@@H](O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole](/img/structure/B1465981.png)


![3-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1465984.png)


![{2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol](/img/structure/B1465988.png)


